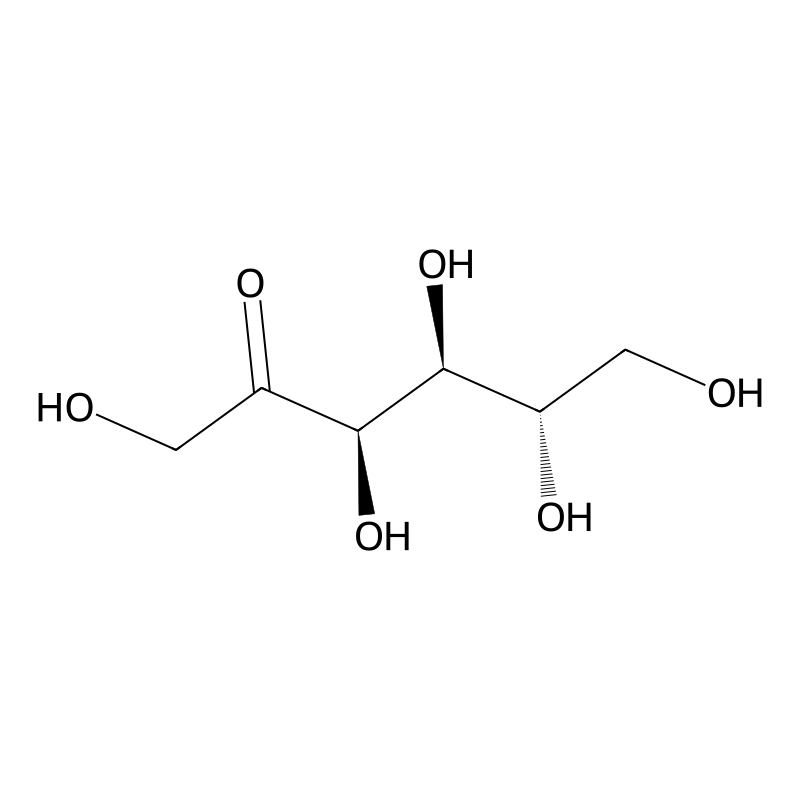

L-Fructose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Fructose is the non-naturally occurring enantiomer of D-fructose, classified as a high-value rare L-hexulose [1]. While it shares the exact molecular weight and sweetness profile of its bulk-commodity D-isomer, its inverted stereochemistry at the C3, C4, and C5 positions renders it fundamentally distinct in biological and chemical systems. In pharmaceutical procurement, L-Fructose is prioritized as a premium chiral pool building block for the synthesis of L-nucleoside analogs (critical for antiviral therapeutics) and L-deoxysugars[1]. Furthermore, its inability to be phosphorylated by standard mammalian ketohexokinases makes it an essential inert reference standard in metabolic studies. Procuring high-purity L-Fructose eliminates the need for complex, low-yield epimerization sequences from cheaper precursors like L-sorbose, directly accelerating downstream manufacturing [2].

Research Fit

Substituting L-Fructose with the abundant commodity D-fructose is impossible in chiral synthesis, as D-sugars yield D-nucleosides, which are often rapidly degraded by host enzymes or exhibit high toxicity due to off-target host polymerase binding [1]. While other L-sugars like L-sorbose are cheaper, utilizing them as precursors requires multi-step chemical inversions that suffer from poor atom economy and scale-up bottlenecks. Furthermore, utilizing partially resolved or racemic D,L-fructose mixtures compromises solid-state formulations; because fructose obeys Wallach’s rule, the racemic mixture crystallizes into a significantly denser lattice than the pure enantiomer, drastically altering solubility, melting point, and downstream processability [2].

Substitution Risk

Enzymatic phosphorylation divergence

Mammalian ketohexokinase poorly recognizes L-fructose, resulting in markedly lower glycolytic flux compared to D-fructose.

Glycoprotein processing inhibition mismatch

L-Fructose selectively inhibits glucosidase I, a property not shared by D-fructose, potentially altering glycoprotein maturation.

Physicochemical and sensory profile differences

L-Fructose exhibits lower sweetness and solubility than D-fructose, affecting formulation behavior and sensory outcome.

Precursor Efficiency for L-Deoxyhexose and L-Nucleoside Synthesis

The synthesis of L-nucleoside antivirals requires stereochemically precise L-sugar precursors. When utilizing D-fructose as a starting material, reaching the critical 2-deoxy-L-ribose or L-deoxyhexose scaffold requires a minimum of 7 complex steps, including radical cyclization and enzymatic hydrolysis, to invert the necessary stereocenters [2]. In contrast, procuring pure L-Fructose allows direct access to L-deoxyhexose derivatives in only 4 synthetic steps with an overall yield of approximately 40%[1].

| Evidence Dimension | Synthetic steps to L-deoxyhexose derivatives |

| Target Compound Data | 4 steps, ~40% overall yield |

| Comparator Or Baseline | D-Fructose (7+ steps involving radical-mediated stereochemical inversion) |

| Quantified Difference | 43% reduction in synthetic steps and avoidance of complex inversion chemistry |

| Conditions | Chemical synthesis of L-nucleoside building blocks |

Procuring L-Fructose directly bypasses rate-limiting stereochemical inversions, significantly accelerating the manufacturing timeline for antiviral active pharmaceutical ingredients (APIs).

Metabolic Inertness and Ketohexokinase Phosphorylation Resistance

Despite possessing a sweetness index of 1.7 (relative to sucrose) identical to D-fructose, L-Fructose is not a viable substrate for human fructokinase (ketohexokinase, KHK) [1]. D-Fructose is rapidly phosphorylated in the liver to fructose-1-phosphate (F1P), bypassing phosphofructokinase regulation and driving de novo lipogenesis (yielding 4 kcal/g) [2]. Because the mammalian KHK enzyme is stereospecific, L-Fructose cannot be phosphorylated, resulting in negligible metabolic processing and an effective caloric yield of 0 kcal/g [1].

| Evidence Dimension | Caloric yield and KHK-mediated phosphorylation |

| Target Compound Data | ~0 kcal/g, non-phosphorylated |

| Comparator Or Baseline | D-Fructose (4 kcal/g, rapidly phosphorylated to F1P) |

| Quantified Difference | 100% reduction in metabolizable energy and lipogenic precursor formation |

| Conditions | Human hepatic metabolism and enzymatic phosphorylation assays |

L-Fructose serves as the perfect isocaloric-tasting but metabolically inert negative control for in vitro and in vivo studies investigating sugar-induced metabolic syndrome.

Enzymatic Inhibition of Glycoprotein Processing

Rare L-ketohexoses exhibit distinct interactions with processing enzymes that standard D-sugars do not. L-Fructose acts as a specific inhibitor of alpha-glucosidase and other glycosidases involved in the trimming of N-linked oligosaccharides [1]. While D-fructose functions merely as a standard energy substrate, L-Fructose's stereochemistry allows it to bind and inhibit these enzymes, a mechanism utilized to disrupt the correct folding and sorting of viral glycoproteins (such as influenza hemagglutinin and HSV-1) [1].

| Evidence Dimension | Alpha-glucosidase and viral glycoprotein processing inhibition |

| Target Compound Data | Specific glycosidase inhibitor |

| Comparator Or Baseline | D-Fructose (Metabolic substrate, no inhibitory activity) |

| Quantified Difference | Binary shift from metabolic substrate (D-isomer) to processing inhibitor (L-isomer) |

| Conditions | In vitro glycosidase assays and viral cell culture systems |

This inhibitory profile makes L-Fructose a valuable biochemical tool for researchers targeting viral envelope maturation and cellular glycoprotein sorting.

Crystallographic Density and Purity-Dependent Solid-State Behavior

The enantiomeric purity of L-Fructose critically dictates its physical properties in the solid state. Fructose follows Wallach’s rule, meaning that the homochiral crystal (pure L-Fructose) packs differently than the racemic mixture (D,L-Fructose) [1]. Pure L-Fructose forms homochiral columns via specific O-H...O hydrogen bonds (C1-C3 and C4-C5) [2]. If contaminated with D-fructose, the resulting racemic D,L-fructose crystallizes into a significantly denser lattice (smaller unit cell volume per molecule) [1].

| Evidence Dimension | Crystal lattice density and packing volume |

| Target Compound Data | >99% Pure L-Fructose (Lower density homochiral packing) |

| Comparator Or Baseline | Racemic D,L-Fructose (Higher density packing per Wallach's rule) |

| Quantified Difference | Racemic contamination fundamentally alters the crystal density and hydrogen bonding network |

| Conditions | X-ray crystallography of aqueous supersaturated crystallization |

Buyers must procure highly enantiopure L-Fructose (>99%) to ensure reproducible dissolution rates, melting points, and physical stability in pharmaceutical solid-state formulations.

Chiral Precursor for L-Nucleoside Antiviral Drugs

Because L-nucleosides exhibit lower host toxicity and higher resistance to metabolic degradation than their D-counterparts, L-Fructose is a highly efficient starting material for synthesizing L-deoxyhexoses and 2-deoxy-L-ribose [1]. Its use eliminates the need for complex, low-yield stereochemical inversion steps required when starting from D-fructose.

Isocaloric Negative Control in Metabolic Syndrome Research

L-Fructose matches the sweetness and physical properties of D-fructose but cannot be phosphorylated by ketohexokinase (KHK) [2]. This makes it an essential control compound in obesity, diabetes, and hepatology research to isolate the taste-receptor effects of sugars from their downstream lipogenic and metabolic consequences.

Glycosidase Inhibition and Antiviral Screening

Due to its ability to inhibit alpha-glucosidase and disrupt N-linked oligosaccharide trimming, L-Fructose is utilized in virology assays to study the inhibition of viral glycoprotein folding and sorting, particularly for enveloped viruses like influenza and HSV-1 [3].

Application Fit

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types